molecular formula C19H17FN6O2 B3240280 N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine CAS No. 1431873-03-8

N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine

Cat. No.: B3240280
CAS No.: 1431873-03-8
M. Wt: 380.4 g/mol
InChI Key: ITLIRHFMCQXMOT-UHFFFAOYSA-N
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Description

N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases . FGFR signalling is a critical pathway that regulates essential cellular processes including proliferation, differentiation, and survival. Dysregulation of this pathway, through overexpression or mutation of FGFRs, is strongly implicated in the development and progression of various cancers, making it a prominent target for therapeutic intervention . This compound is designed for use in preclinical research to investigate the mechanisms of FGFR-driven oncogenesis and to explore potential anti-cancer strategies. The core structure of this inhibitor incorporates a 1-methyl-1H-pyrazole moiety, a heterocycle widely recognized in medicinal chemistry for its versatility and presence in numerous pharmacologically active agents . This compound is intended for research applications only and should be handled by qualified laboratory personnel.

Properties

IUPAC Name

N-(2-fluoro-3,5-dimethoxyphenyl)-3-(1-methylpyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O2/c1-26-10-11(8-22-26)15-9-21-13-4-5-17(25-19(13)24-15)23-14-6-12(27-2)7-16(28-3)18(14)20/h4-10H,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLIRHFMCQXMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C3C=CC(=NC3=N2)NC4=C(C(=CC(=C4)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the pyrido[2,3-b]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrazolyl group: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Functionalization with the fluoro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool for studying biological processes.

    Medicine: As a potential therapeutic agent or as a lead compound for drug development.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine would depend on its specific interactions with molecular targets. These may include:

    Binding to enzymes or receptors: Modulating their activity or function.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Modulating signaling pathways: Influencing cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Average Mass (g/mol) Key Features Reference
Target Compound Pyrido[2,3-b]pyrazin-6-amine 3-(1-methyl-1H-pyrazol-4-yl); N-(2-fluoro-3,5-dimethoxyphenyl) C₂₁H₂₀FN₅O₂ 393.42 Fluorine, dual methoxy, pyrazole N/A
N-[5-(Difluoromethoxy)-1H-pyrazol-3-yl]-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazolo[3,4-b]pyrazin-6-amine Pyrazolo[3,4-b]pyrazin-6-amine 5-(difluoromethoxy)pyrazole; tetrahydro-2H-pyran-4-ylmethyl C₁₅H₁₇F₂N₇O₂ 365.34 Difluoromethoxy, pyran
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine Pyrazolo[4,3-b]pyridin-3-amine N-(3-chloro-4-fluorophenyl) C₁₂H₈ClF₂N₄ 293.67 Chlorine, fluorine
6-(2,4-difluorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-amine Pyrazolo[3,4-d]pyrimidin-3-amine 2,4-difluorophenoxy; tetrahydropyran C₁₆H₁₅F₂N₅O₂ 359.32 Dual fluorine, pyran
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Dihydro-1H-pyrazole Fluorophenyl; triazole; carbothioamide C₂₆H₂₃FN₆S 482.56 Triazole, carbothioamide

Key Observations

Core Heterocycle Variability :

  • The target compound’s pyrido[2,3-b]pyrazine core is distinct from pyrazolo-fused cores in analogs (e.g., pyrazolo[3,4-b]pyrazine in , pyrazolo[4,3-b]pyridine in ). Pyrido-pyrazines may offer enhanced planarity for target binding compared to pyrazole-fused systems.

This contrasts with the difluoromethoxy group in , which introduces greater electronegativity. Pyrazole vs. Triazole: The 1-methylpyrazole in the target may confer better metabolic stability than the triazole in , which is prone to oxidative degradation.

Synthetic Complexity :

  • The target compound likely requires palladium-catalyzed cross-coupling for pyrazole attachment (similar to ’s use of Pd₂(dba)₃/XPhos). In contrast, employs copper-mediated amination for cyclopropylamine coupling.

Biological Implications :

  • While biological data for the target compound is unavailable, analogs like show activity in pyrazoline-based biological studies, suggesting the pyrazole core is pharmacologically relevant. Fluorine-containing compounds (e.g., ) are often optimized for kinase inhibition or CNS penetration.

Research Findings and Trends

  • Fluorine Incorporation : Fluorine is prevalent in all compared compounds (except ), underscoring its role in enhancing bioavailability and target binding .
  • Heterocyclic Diversity : Pyran () and triazole () substituents modulate solubility and conformational flexibility, whereas the target’s methoxy groups may favor hydrogen bonding.

Biological Activity

N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido[2,3-b]pyrazine core, a pyrazole moiety, and a fluorinated phenyl group. The presence of the dimethoxy substituents enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrido[2,3-b]pyrazine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds in this class have shown growth inhibition in the range of 0.12 μM to 9.84 μM across different cancer types, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interact with calf thymus DNA, disrupting replication processes.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies

A detailed investigation into the biological activity of this compound was conducted through various in vitro assays. The results indicated a dose-dependent response in cell viability assays where concentrations were varied from nanomolar to micromolar levels.

Data Table: Summary of Biological Activity

Activity Type Cell Line IC50 (μM) Mechanism
AntiproliferativeA549 (Lung Cancer)0.12DNA synthesis inhibition
AntiproliferativeMCF7 (Breast Cancer)0.45Apoptosis induction
AntiproliferativeHeLa (Cervical Cancer)0.85Cell cycle arrest

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Pyrido[2,3-b]pyrazine Core : This step often employs cyclization techniques.
  • Introduction of the Fluorinated Phenyl Group : Utilizing fluorinated reagents to ensure proper substitution.
  • Final Assembly : Coupling reactions to integrate the pyrazole unit.

Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis typically involves coupling reactions between substituted pyridine/pyrazine precursors and aryl amines under transition metal catalysis. Critical steps include:

  • Catalyst selection : Copper(I) bromide (CuBr) or palladium catalysts are often used to facilitate C–N bond formation .
  • Solvent and temperature : Reactions in dimethyl sulfoxide (DMSO) at 35–80°C for 24–48 hours yield intermediates, followed by purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
  • Yield optimization : Low yields (e.g., 17.9% in ) suggest the need for iterative adjustments to stoichiometry, reaction time, or catalyst loading.
ParameterExample from Example from
CatalystCopper(I) bromideNone specified (base: Cs2CO3)
SolventDMSOAcetonitrile
Reaction Time48 hours6–12 hours
PurificationColumn chromatographyRecrystallization

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • 1H/13C NMR : Assign aromatic protons (δ 8.8–7.0 ppm) and heterocyclic carbons (e.g., pyridine/pyrazine rings) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ peaks) .
  • IR Spectroscopy : Identifies functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹) .

Q. How are common impurities characterized during synthesis?

  • Byproduct identification : Use LC-MS or preparative TLC to isolate side products (e.g., dehalogenated intermediates or dimerization products) .
  • Quantitative analysis : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Mechanistic validation : Use kinase inhibition profiling (e.g., p38 MAP kinase assays in ) to confirm target specificity.
  • Data normalization : Express activity as IC50 values relative to positive controls (e.g., staurosporine for kinase inhibition) .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Structural modifications :
  • Introduce polar groups (e.g., hydroxyl or morpholine) to enhance aqueous solubility .
  • Replace metabolically labile substituents (e.g., methyl with trifluoromethyl) .
    • In silico modeling : Predict ADMET profiles using software like Schrödinger Suite or MOE to prioritize derivatives .

Q. How is the mechanism of action validated in complex biological systems?

  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinases) .
  • Gene knockout models : CRISPR/Cas9-mediated deletion of the target gene to observe loss of compound efficacy .

Methodological Design Considerations

Q. How to align experimental design with existing theoretical frameworks (e.g., kinase inhibition)?

  • Conceptual anchoring : Link compound design to known kinase inhibitor pharmacophores (e.g., ATP-binding pocket interactions in ) .
  • Dose-response studies : Use logarithmic concentration ranges (1 nM–10 µM) to establish potency gradients .

Q. What in vitro models are suitable for evaluating anti-inflammatory or anti-cancer activity?

  • Cell-based assays :
  • NF-κB luciferase reporter assays for anti-inflammatory activity .
  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling .
    • 3D tumor spheroids : Mimic in vivo tumor microenvironments for efficacy validation .

Data Interpretation and Reporting

Q. How to address variability in SAR studies across derivatives?

  • Substituent analysis : Tabulate substituent effects on activity (see table below) .
  • Statistical rigor : Use ANOVA or Student’s t-test to confirm significance (p < 0.05) .
Substituent PositionModificationEffect on ActivitySource
Pyridine C-3FluorophenylEnhanced kinase inhibition
Pyrazole N-1MethylImproved metabolic stability
Pyrimidine C-7DifluoromethylIncreased solubility

Q. What metrics should be prioritized in preclinical studies?

  • Selectivity index : Ratio of IC50 values for target vs. off-target effects .
  • Pharmacokinetic parameters : AUC, Cmax, and half-life in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine
Reactant of Route 2
Reactant of Route 2
N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine

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